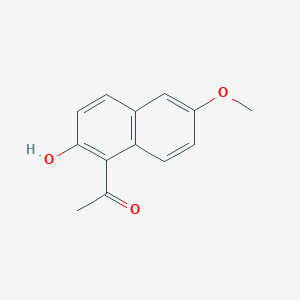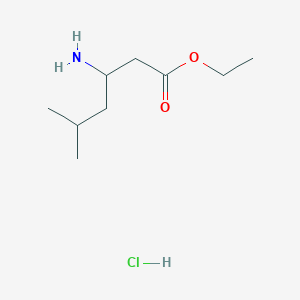
1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone
Overview
Description
1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone, also known as HNE, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of naphthalene and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Compounds : Research has demonstrated the synthesis of compounds using 1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone as a starting material. For instance, in the study of "Synthesis, Characterization and Biological Evaluation of 6-(5-Chloro-8-Hydroxynapthalene-2-yl)-4(4-Hydroxyphenyl)-4-5-Dihydroxypyrimidin-2(1h)-One," this compound was used in the synthesis of other compounds with potential antimicrobial activities (Sherekar, Padole, & Kakade, 2022).
Biological and Pharmacological Studies
- Antimicrobial Activities : Several studies have utilized derivatives of 1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone to assess their antimicrobial properties. For example, the study "Synthesis of NIR naphthyl-containing aza-BODIPYs and measure of the singlet oxygen generation" used this compound in the synthesis of aza-BODIPYs, which showed potential for antimicrobial applications (Jiang et al., 2015).
Chemical Analysis and Catalysis
- Use in High-Performance Liquid Chromatography : The study "High-performance liquid chromatographic determination of aliphatic thiols with aroylacrylic acids as fluorogenic percolumn derivatization reagents" explored the use of a derivative of 1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone as a fluorogenic labelling reagent for the chromatography of biologically important thiols (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Environmental and Biotechnological Applications
- Biodegradation Studies : The compound has been used in studies examining biodegradation. In "Biodegradation of the analgesic naproxen by Trametes versicolor and identification of intermediates using HPLC-DAD-MS and NMR," it was used to track the biotransformation of naproxen in environmental samples (Marco-Urrea et al., 2010).
properties
IUPAC Name |
1-(2-hydroxy-6-methoxynaphthalen-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(14)13-11-5-4-10(16-2)7-9(11)3-6-12(13)15/h3-7,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUQAJQUXBAWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1C=CC(=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile](/img/structure/B3159867.png)



![4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3159890.png)

![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine](/img/structure/B3159917.png)

![7-Bromoimidazo[1,2-a]pyridin-2-amine](/img/structure/B3159932.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid](/img/structure/B3159936.png)
